1-Formyl-4-hydroxymethylcyclohexane
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-Formyl-4-hydroxymethylcyclohexane consists of a cyclohexane ring, which is a six-membered ring with single bonds. Attached to this ring is a formyl group (-CHO) and a hydroxymethyl group (-CH2OH) . The exact 3D structure can be viewed using specific chemical software .Scientific Research Applications
NMR and DFT Studies
- NMR and Computational Studies : A study focused on 2-acyl-substituted cyclohexane-1,3-diones, utilizing 1H and 13C NMR spectroscopy alongside computational DFT methods to investigate molecular structures in solution. Though not directly mentioning 1-Formyl-4-hydroxymethylcyclohexane, this research demonstrates the utility of NMR and DFT for characterizing cyclohexane derivatives, potentially applicable for studying the structural nuances and tautomeric equilibria of compounds like 1-Formyl-4-hydroxymethylcyclohexane (Szczeciński et al., 2006).
Chemical Synthesis and Catalysis
Synthesis and Herbicidal Activities : The synthesis of 1-methylcyclohexyl-formyl thiourea compounds from 1-methylcyclohexane-carbonyl chloride and various amines highlighted the potential for creating novel pesticides. This indicates a methodology for synthesizing and testing related compounds for biological activities, which could extend to derivatives of 1-Formyl-4-hydroxymethylcyclohexane (Gong Yunyun et al., 2013).
Hydroformylation of Alkenes : A study on the hydroformylation of cyclohexene with carbon dioxide to produce hydroxymethylcyclohexane using ruthenium complexes as catalysts suggests potential pathways for functionalizing cyclohexane derivatives, including possibly 1-Formyl-4-hydroxymethylcyclohexane, under environmentally friendly conditions (Tominaga & Sasaki, 2000).
Antioxidant Activity and Biological Applications
- Antioxidant Activity of Cyclohexene Derivatives : The synthesis and evaluation of cyclohexene-fused spiroselenuranes for their antioxidant activities suggest a framework for exploring the biological potentials of cyclohexane derivatives. This could inform research into the antioxidant properties of 1-Formyl-4-hydroxymethylcyclohexane and similar compounds (Prasad et al., 2015).
High-Pressure Reactions and Polymer Synthesis
- High-Pressure Hydrodeoxygenation : Research on the high-pressure hydrodeoxygenation of lignin-derived oxygenates over a bimetallic catalyst for producing hydrocarbons showcases advanced techniques for converting complex organic molecules into simpler, valuable hydrocarbons. Such processes could be adapted for the transformation of 1-Formyl-4-hydroxymethylcyclohexane derivatives into industrially relevant materials (Yohe et al., 2016).
properties
IUPAC Name |
4-(hydroxymethyl)cyclohexane-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-5-7-1-2-8(6-10)4-3-7/h5,7-8,10H,1-4,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVNSYYBXALPII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Formyl-4-hydroxymethylcyclohexane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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